molecular formula C11H8FNO2 B13503002 Methyl 6-fluoroquinoline-4-carboxylate

Methyl 6-fluoroquinoline-4-carboxylate

Cat. No.: B13503002
M. Wt: 205.18 g/mol
InChI Key: VLXVKGYFNNGRBF-UHFFFAOYSA-N
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Description

Methyl 6-fluoroquinoline-4-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring. For example, the Vilsmeier-Haack reaction can be employed to introduce formyl groups, followed by cyclization to form the quinoline core .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of various substituted quinolines.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

Scientific Research Applications

Methyl 6-fluoroquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with target enzymes .

Comparison with Similar Compounds

  • Methyl 4-chloroquinoline-4-carboxylate
  • Methyl 6-chloroquinoline-4-carboxylate
  • Methyl 6-bromoquinoline-4-carboxylate

Comparison: Methyl 6-fluoroquinoline-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased biological activity and enhanced membrane permeability. Compared to its chloro, bromo, and other halogenated analogs, the fluorinated compound often exhibits superior antibacterial and anticancer activities .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

methyl 6-fluoroquinoline-4-carboxylate

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-6H,1H3

InChI Key

VLXVKGYFNNGRBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=NC=C1)F

Origin of Product

United States

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